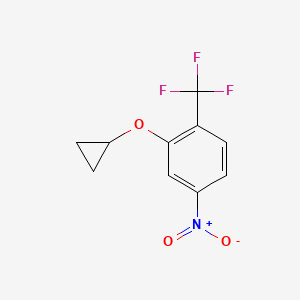
2-Cyclopropoxy-4-nitro-1-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-4-nitro-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring. It is commonly used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-Cyclopropoxy-1-(trifluoromethyl)benzene using a mixture of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-4-nitro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: 2-Cyclopropoxy-4-amino-1-(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropoxy-4-nitro-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-nitro-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropoxy-1-nitro-4-(trifluoromethyl)benzene .
- 4-Cyclopropoxy-2-nitro-1-(trifluoromethyl)benzene .
Uniqueness
2-Cyclopropoxy-4-nitro-1-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions with other molecules. The combination of the cyclopropoxy, nitro, and trifluoromethyl groups provides a distinct set of chemical properties that make it valuable for various research applications .
Properties
Molecular Formula |
C10H8F3NO3 |
|---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-nitro-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)8-4-1-6(14(15)16)5-9(8)17-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
WJQBBRNEPNDIFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















